3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate
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Description
3-pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate is a useful research compound. Its molecular formula is C15H9ClF3N3O3S and its molecular weight is 403.76. The purity is usually 95%.
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Biological Activity
3-Pyridinyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H8ClF3N2O2S, with a molecular weight of approximately 377.07 g/mol. The structure features a pyrrole ring substituted with a pyridine moiety, which enhances its biological activity by allowing for specific interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H8ClF3N2O2S |
Molecular Weight | 377.07 g/mol |
Melting Point | 107-109 °C |
Solubility | Soluble in DMSO |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures inhibit the proliferation of cancer cell lines such as HeLa and HCT116. The presence of trifluoromethyl groups is believed to enhance the lipophilicity and membrane permeability, facilitating cellular uptake and action against tumor cells .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDKs can potentially be used in cancer therapies. For instance, related compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating promising selectivity and potency .
The mechanisms through which this compound exerts its biological effects include:
- Targeting Kinases : By binding to the ATP-binding site of kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The structural features allow interactions with signaling pathways that regulate cell growth and survival, particularly in neoplastic cells.
Case Studies
- Antitumor Efficacy : A study investigated the effects of similar pyrrole derivatives on tumor growth in mouse models. Results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may serve as a lead for further development .
- Cell Viability Assays : In vitro assays using human cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 1 µM, with an observed dose-dependent effect .
Properties
IUPAC Name |
pyridin-3-yl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O3S/c16-12-7-10(15(17,18)19)8-21-14(12)22-6-2-4-13(22)26(23,24)25-11-3-1-5-20-9-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFOFKQVUKEMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.